
Ganglioside sugar
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ganglioside sugar, also known as this compound, is a useful research compound. Its molecular formula is C28H33F2N7O2S. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Functions and Mechanisms
Gangliosides are primarily involved in cell signaling, cell recognition, and modulation of immune responses. They are abundant in the brain, where they contribute to neuronal development and function. The presence of sialic acid residues on gangliosides is critical for their interaction with proteins and other molecules, influencing processes such as neuritogenesis and synaptic transmission .
Table 1: Key Biological Functions of Gangliosides
Neurological Disorders
Gangliosides have been investigated for their neuroprotective effects in various neurological conditions. For instance, ganglioside administration has shown promise in preventing neurodegeneration associated with diseases like Alzheimer's and Parkinson's . Research indicates that gangliosides can enhance neuronal survival and promote regeneration after injury.
Case Study: Intra-Articular Administration of Ganglioside Sugars
In a study involving osteoarthritis models, intra-articular injections of ganglioside sugars were found to prevent cartilage degeneration. This highlights their potential therapeutic role in joint health and disease management .
Cancer Immunotherapy
Gangliosides, particularly as TACAs, have been targeted for developing cancer vaccines. The glycan component of gangliosides like GM3 has been shown to elicit strong immune responses when presented in non-native forms, making them attractive candidates for therapeutic antibody production .
Table 2: Summary of Therapeutic Applications
Synthesis and Engineering
Recent advancements in the synthesis of gangliosides have enabled the production of diverse analogs through chemoenzymatic methods. The MOCECA strategy allows for large-scale synthesis of gangliosides with specific structural characteristics, which is essential for both research and therapeutic applications .
Case Study: Chemoenzymatic Synthesis
A study demonstrated the successful synthesis of GM3 analogs using a modular approach that combines oligosaccharide assembly with sphingosine modifications. This method achieved high yields and purity, paving the way for further exploration of ganglioside functions and applications .
Research Methodologies
The characterization of gangliosides involves advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods enable detailed profiling of ganglioside composition in biological samples, essential for understanding their roles in health and disease .
Table 3: Analytical Techniques for Ganglioside Characterization
Análisis De Reacciones Químicas
Biosynthetic Pathways of Ganglioside Sugar Moieties
Ganglioside biosynthesis occurs in the Golgi apparatus through sequential enzymatic reactions:
-
Ceramide glucosylation : UDP-glucose:ceramide glucosyltransferase (UGCG) transfers glucose to ceramide, forming glucosylceramide (GlcCer), the precursor for all gangliosides .
-
Lactosylceramide formation : β1-4-galactosyltransferase (B4GALT) adds galactose to GlcCer, producing lactosylceramide (LacCer) .
-
Sialylation : Sialyltransferases (e.g., ST3GAL5, ST8SIA1) catalyze the transfer of sialic acid (Neu5Ac) from CMP-Neu5Ac to LacCer. For example:
Key Enzymes and Their Substrate Specificities
Enzyme | Reaction Catalyzed | Product Ganglioside |
---|---|---|
B4GALNT1 | Adds GalNAc to LacCer | GM2 |
ST3GAL5 | α2-3 sialylation of LacCer | GM3 |
ST8SIA1 | α2-8 polysialylation of GD3 | GT3, GQ1b |
Synthetic Strategies for Ganglioside Glycans
Chemical and chemoenzymatic methods enable precise synthesis of ganglioside glycans:
-
Modular Chemoenzymatic Cascade Assembly (MOCECA) :
-
Solid-phase synthesis : Used to construct the glycan moiety of HPG-7 ganglioside, featuring a trimeric sialic acid core .
Example Synthesis Pathway for GM1
Sugar Moiety-Dependent Interactions and Modifications
The distribution of sugars on gangliosides dictates their biochemical behavior:
-
Amyloid-β (Aβ) oligomerization : GM1 (pentasaccharide) accelerates Aβ42 fibrillation (lag time: 4–6 hours) compared to GM3 (trisaccharide; lag time: 8–10 hours) .
-
Enzymatic regulation : Exogenous GD3 increases cerebral sialidase activity by 40%, while GM2 suppresses aminopeptidases .
-
Spatial orientation : In GM1 monolayers, the β-Gal-(1–3)-β-Glc plane tilts 55° from the surface normal, affecting ligand accessibility .
Sugar Structural Variants and Functional Outcomes
Ganglioside | Sugar Residues | Biological Effect |
---|---|---|
GM1 | Galβ1-3GalNAcβ1-4Galβ1-4Glc | Enhances neurite outgrowth |
GD3 | Neu5Acα2-8Neu5Acα2-3Galβ1-4Glc | Promotes apoptosis in cancer cells |
GM3 | Neu5Acα2-3Galβ1-4Glc | Inhibits EGFR signaling |
Chemical Modifications of Sialic Acid Residues
Post-synthetic modifications diversify ganglioside functions:
-
Acetylation : O-acetylation of sialic acid in GD1a reduces immunogenicity .
-
Sulfation : 3-O-sulfation of galactose in GM1 alters lipid raft stability .
Impact of Modifications on Stability
Modification | Effect on Oligomer Stability | Reference |
---|---|---|
Neu5Ac α2-8 linkage | Increases Aβ42 fibril density | |
GalNAc β1-4 linkage | Enhances thermal stability |
Enzymatic Degradation Pathways
Lysosomal exoglycosidases sequentially hydrolyze ganglioside sugars:
-
Step 1 : Sialidases (NEU1, NEU3) remove terminal sialic acids.
-
Step 2 : β-hexosaminidases (HEXA, HEXB) cleave GalNAc/GluNAc residues .
-
Step 3 : β-galactosidase (GLB1) hydrolyzes galactose, yielding glucosylceramide .
Deficiency Disorders
Enzyme Deficiency | Accumulated Ganglioside | Clinical Manifestation |
---|---|---|
HEXA | GM2 | Tay-Sachs disease |
NEU3 | GD3 | Neurodegenerative phenotypes |
This synthesis of experimental data underscores the centrality of this compound chemistry in both physiological and pathological contexts. Advances in chemoenzymatic synthesis and structural analysis continue to elucidate how specific glycosidic linkages and modifications dictate ganglioside functionality.
Propiedades
Fórmula molecular |
C28H33F2N7O2S |
---|---|
Sinónimos |
GalNAcβ1-4Galβ1-4Glc |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.